molecular formula C18H16Cl2N2O2 B15148576 N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15148576
M. Wt: 363.2 g/mol
InChI Key: LBGMVALJQKCGEG-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of dichlorophenyl and methylphenyl groups attached to a pyrrolidine ring, which also contains a carboxamide and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as ammonia or a primary amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: The compound is investigated for its potential use in the development of new industrial chemicals and catalysts.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-(4-methylphenyl)-4-quinolinecarboxamide
  • (4-(3,4-dichlorophenyl)piperazinyl)-N-(4-methylphenyl)formamide
  • [(3,4-dichlorophenyl)methyl][(4-methylphenyl)methyl]amine

Uniqueness

N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of dichlorophenyl and methylphenyl groups attached to a pyrrolidine ring with a carboxamide and an oxo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16Cl2N2O2/c1-11-2-5-14(6-3-11)22-10-12(8-17(22)23)18(24)21-13-4-7-15(19)16(20)9-13/h2-7,9,12H,8,10H2,1H3,(H,21,24)

InChI Key

LBGMVALJQKCGEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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